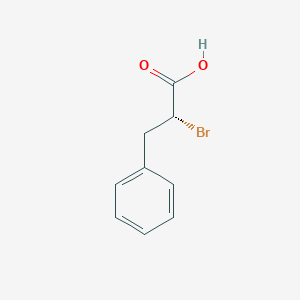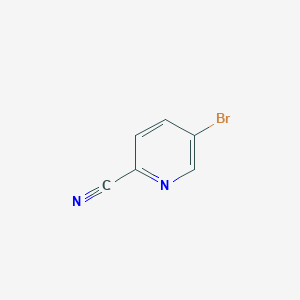
4-Methyl-1-hydrazinophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphthalazin-1-yl)hydrazine is a chemical compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic heterocycles containing two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring
Mechanism of Action
Target of Action
4-Methyl-1-hydrazinophthalazine, also known as (4-Methylphthalazin-1-yl)hydrazine or 1-Hydrazinyl-4-methylphthalazine, primarily targets the smooth muscle of arterial beds . These targets play a crucial role in regulating blood pressure and maintaining cardiovascular health .
Mode of Action
The compound acts as a direct-acting smooth muscle relaxant . It achieves this by inhibiting inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This inhibition leads to vasodilation, primarily in resistance arterioles .
Biochemical Pathways
The affected biochemical pathways involve the reduction of methyl-coenzyme M to methane . This process is common to all pathways involving this compound . The compound can be metabolized to phthalazine or α-ketoglutarate hydrazone . These metabolites can be further converted to phthalazinone .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract . It undergoes extensive and complex metabolism depending on acetylator status . Slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated .
Biochemical Analysis
Biochemical Properties
4-Methyl-1-hydrazinophthalazine is involved in complex biochemical reactions. It forms hydrazones and their coordination compounds with transition metals . The structure, tautomeric rearrangements, acid-base properties, and complex formation ability of 1-hydrazinophthalazine hydrazones are considered .
Cellular Effects
This compound has been used extensively in the treatment of hypertension and congestive heart failure, producing arteriolar vasodilation, in part mediated by prostaglandins . Its associated reflex baroreceptor-mediated responses of tachycardia and increased ejection velocity are attenuated in congestive heart failure . It also competes with protocollagen prolyl hydroxylase (CPH) for free iron .
Molecular Mechanism
The molecular mechanism of this compound involves interference with calcium transport in vascular smooth muscle . It forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .
Temporal Effects in Laboratory Settings
Hydralazine, a derivative of this compound, improves hemodynamics in the short term in patients with increased peripheral vascular resistance . A meta-analysis did not demonstrate long-term efficacy of hydralazine alone in heart failure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Side effects are common and are dependent on dose, duration, and acetylator status .
Metabolic Pathways
This compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . Besides acetylation, oxidative metabolism accounts for a significant proportion of elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphthalazin-1-yl)hydrazine can be achieved through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This method involves the formation of a hydrazone intermediate, which is then cyclized to form the phthalazine ring.
Industrial Production Methods
Industrial production methods for (4-Methylphthalazin-1-yl)hydrazine typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphthalazin-1-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phthalazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methylphthalazin-1-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including antihypertensive and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of (4-Methylphthalazin-1-yl)hydrazine, known for its biological activities.
Hydralazine: An antihypertensive agent that shares structural similarities and pharmacological properties with (4-Methylphthalazin-1-yl)hydrazine.
Phthalazinone: Another derivative with significant biological activities, including antimicrobial and antitumor properties.
Uniqueness
(4-Methylphthalazin-1-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-methylphthalazin-1-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLIPKOOUAUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
